Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate

Vue d'ensemble

Description

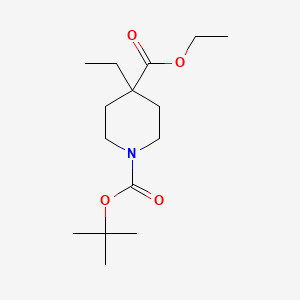

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate can be synthesized through a multi-step process. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid group with ethanol . The reaction typically requires the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Bases: Triethylamine, sodium hydroxide

Acids: Hydrochloric acid, sulfuric acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products Formed

Carboxylic Acids: Formed through hydrolysis of the ester group

Substituted Piperidines: Formed through nucleophilic substitution reactions

Reduced Derivatives: Formed through reduction reactions

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate has diverse applications across several domains:

Drug Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals targeting neurological disorders, cardiovascular diseases, and cancer. Its structural features allow it to function as a scaffold for developing new therapeutic agents.

Case Study: Lung Cancer Inhibition

Recent studies have evaluated derivatives of piperidine compounds, including this compound, for their inhibitory effects on lung cancer cell lines A549 and H460. The results indicated moderate growth inhibition with IC values ranging from 3.67 to 6.06 μM, demonstrating its potential as a lead compound for further development.

| Compound | A549 IC (μM) | H460 IC (μM) |

|---|---|---|

| This compound | 5.97 ± 0.71 | 3.77 ± 0.02 |

| Derivative A | 3.94 ± 0.04 | 3.67 ± 0.06 |

| Derivative B | 6.06 ± 0.01 | 5.30 ± 0.01 |

Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is instrumental in protecting amino acids during peptide chain assembly, allowing for selective modifications and the construction of complex peptide structures.

This compound exhibits various biological activities:

Anticonvulsant and Antimicrobial Potential

Research indicates that derivatives of this compound may act as anticonvulsants and antimicrobial agents due to their ability to interact effectively with biological targets.

Mechanism of Action

The biological activity can be attributed to its role as a nucleophile in various chemical reactions, facilitating interactions with enzymes and receptors. The presence of the piperidine ring enhances its ability to mimic natural substrates, making it effective in drug design.

Mécanisme D'action

The mechanism of action of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate depends on its specific application. In medicinal chemistry, it often acts as a prodrug or an intermediate that undergoes further transformations to yield active pharmaceutical ingredients . The Boc group serves as a protecting group, which can be removed under specific conditions to reveal the active site of the molecule . The compound may interact with various molecular targets, including enzymes and receptors, through binding and inhibition mechanisms .

Comparaison Avec Des Composés Similaires

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate can be compared with other similar compounds, such as:

Ethyl N-Boc-piperidine-4-carboxylate: Similar structure but lacks the ethyl group at the 4-position.

Ethyl N-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate: Contains a bromobenzyl group instead of an ethyl group.

Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate: Contains a methoxybenzyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis .

Activité Biologique

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H23NO4. Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethyl side chain, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Piperidine : The piperidine nitrogen is protected using a Boc group.

- Alkylation : The protected piperidine is then alkylated with ethyl halides.

- Esterification : Finally, the compound is esterified with ethyl chloroformate.

This multi-step synthesis allows for the selective introduction of functional groups that can enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The Boc group provides steric protection, allowing the compound to modulate the activity of these targets effectively.

Therapeutic Applications

Research indicates that derivatives of piperidine, including this compound, have shown promise in several therapeutic areas:

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperidine derivatives can induce apoptosis in tumor cells by interacting with key signaling pathways involved in cell growth and survival .

- Antimicrobial Properties : Some studies suggest that piperidine derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .

- Neuropharmacological Effects : The compound may also influence neurotransmitter systems, which could be beneficial in treating neurological disorders .

Study on Anticancer Activity

In a recent study, researchers synthesized several piperidine derivatives to evaluate their anticancer properties. One derivative exhibited an IC50 value of 0.043 μM against Trypanosoma brucei, indicating potent inhibitory activity against this parasite . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Neuropharmacological Research

Another study focused on the neuropharmacological effects of piperidine derivatives, revealing that modifications at the nitrogen site significantly impacted their interaction with neurotransmitter receptors . This suggests that this compound could be further explored for its potential in treating neurodegenerative diseases.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | IC50 (μM) against Cancer Cells | Notable Activity |

|---|---|---|---|

| Ethyl 1-Boc-4-methyl-4-piperidine | C13H23NO4 | 0.050 | Moderate anticancer activity |

| Ethyl 1-Boc-4-isopropyl-4-piperidine | C16H29NO4 | 0.043 | High potency against T. brucei |

| Ethyl 1-Boc-4-phenyl-4-piperidine | C15H23NO4 | 0.060 | Antimicrobial properties |

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)8-10-16(11-9-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXSBKSGHPCYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693903 | |

| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188792-70-3 | |

| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.